An In-depth Technical Guide to 2-Amino-6-bromo-4-methoxybenzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-6-bromo-4-methoxybenzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Amino-6-bromo-4-methoxybenzoic acid, a substituted anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to provide a thorough understanding of its predicted properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Substituted Anthranilic Acids
Anthranilic acid and its derivatives are a class of compounds that hold a privileged position in the world of organic and medicinal chemistry.[1][2] The presence of both an amino and a carboxylic acid group on an aromatic ring provides a rich scaffold for a multitude of chemical transformations.[2][3] These compounds are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., fenamates), diuretics, and anticancer agents.[1][3] The introduction of additional substituents, such as halogens and methoxy groups, further modulates the electronic and steric properties of the molecule, offering fine-tuned control over its biological activity and reactivity. 2-Amino-6-bromo-4-methoxybenzoic acid, with its unique substitution pattern, is poised to be a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its close analogs. These predictions are derived from publicly available data for related molecules and computational models.
| Property | 2-Amino-6-bromo-4-methoxybenzoic acid (Predicted) | 2-Amino-4-methoxybenzoic acid[4][5][6] | 2-Bromo-4-methoxybenzoic acid[][8][9][10] |
| Molecular Formula | C₈H₈BrNO₃ | C₈H₉NO₃ | C₈H₇BrO₃ |
| Molecular Weight | 246.06 g/mol | 167.16 g/mol | 231.04 g/mol |
| Appearance | Predicted to be a solid, likely off-white to light yellow crystalline powder | White to light yellow/orange powder or crystal | Solid |
| Melting Point | Not available | 167-178 °C (decomposes) | 199 °C |
| Boiling Point | Not available | Not available | 313.6 °C at 760 mmHg |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. | Soluble in methanol.[11] | Soluble in organic solvents, limited solubility in water.[12] |
| pKa | Predicted to be around 2-3 for the carboxylic acid and 3-4 for the conjugate acid of the amine. | Not available | 1.98 (Predicted)[13] |
Predicted Spectroscopic Characteristics
The spectroscopic signature of a molecule is a critical tool for its identification and characterization. Based on the functional groups and the substitution pattern of 2-Amino-6-bromo-4-methoxybenzoic acid, the following spectral data can be anticipated.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine and carboxylic acid protons. The two aromatic protons will likely appear as singlets due to the substitution pattern. The chemical shifts (δ) in a solvent like DMSO-d₆ are predicted as follows:
-
Aromatic CH: Two singlets between δ 6.0-7.5 ppm.
-
Methoxy (-OCH₃): A singlet around δ 3.8 ppm.
-
Amine (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent, likely between δ 4.0-6.0 ppm.
-
Carboxylic acid (-COOH): A very broad singlet at a downfield chemical shift, typically > δ 10 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are:
-
Carboxylic acid carbon (C=O): ~168-172 ppm.
-
Aromatic carbons: Several signals in the range of 100-160 ppm. The carbon attached to the bromine will be significantly shifted.
-
Methoxy carbon (-OCH₃): ~55-60 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
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N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C-O stretch (methoxy): A strong peak in the 1200-1300 cm⁻¹ region.
-
C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The expected m/z values for the molecular ions would be around 245 and 247.
Synthesis and Purification
A plausible synthetic route to 2-Amino-6-bromo-4-methoxybenzoic acid involves a multi-step process starting from commercially available precursors. The key steps are the synthesis of a nitro-substituted intermediate followed by the reduction of the nitro group.
Proposed Synthetic Pathway
The synthesis can be envisioned to start from 4-methoxybenzoic acid, which undergoes bromination and nitration to yield 2-bromo-4-methoxy-6-nitrobenzoic acid. This intermediate is then reduced to the target compound.
Caption: Proposed synthetic workflow for 2-Amino-6-bromo-4-methoxybenzoic acid.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid
This step involves the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and the position ortho to the carboxylic acid is sterically hindered, favoring bromination at the other ortho position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction should be carried out in a well-ventilated fume hood.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4-methoxybenzoic acid.
Step 2: Synthesis of 2-Bromo-4-methoxy-6-nitrobenzoic acid
The next step is the nitration of the brominated intermediate. The methoxy group is a stronger activating group than the bromo group, and will direct the incoming nitro group.
-
Reaction Setup: To a flask containing fuming nitric acid, cooled in an ice-salt bath, slowly add concentrated sulfuric acid.
-
Nitration: To this nitrating mixture, add 2-bromo-4-methoxybenzoic acid in small portions while maintaining a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.
Step 3: Reduction to 2-Amino-6-bromo-4-methoxybenzoic acid
The final step is the reduction of the nitro group to an amine. A common and effective method is using tin(II) chloride in acidic medium. Catalytic hydrogenation is another viable option.
-
Method A: Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, suspend 2-bromo-4-methoxy-6-nitrobenzoic acid in concentrated hydrochloric acid.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise. The reaction is exothermic and may require cooling.
-
Reaction Completion: After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
-
-
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 2-bromo-4-methoxy-6-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the product. Recrystallization can be performed if necessary.
-
Reactivity and Synthetic Utility
The chemical reactivity of 2-Amino-6-bromo-4-methoxybenzoic acid is dictated by its four functional groups: the amino group, the bromo substituent, the methoxy group, and the carboxylic acid. This polyfunctionality makes it a highly versatile building block.
Caption: Reactivity map of 2-Amino-6-bromo-4-methoxybenzoic acid.
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Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization of the amino group to form a diazonium salt is a particularly powerful transformation, as the diazonium group can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions.[3]
-
Bromo Group: The aryl bromide is a key handle for transition metal-catalyzed cross-coupling reactions.[14] It can readily participate in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other similar reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or alkyne moieties at this position.
-
Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives. Esterification can be achieved by reacting with an alcohol under acidic conditions. Amide formation is possible through coupling with an amine, often facilitated by coupling reagents like DCC or EDC. The carboxylic acid can also be reduced to an alcohol.
-
Methoxy Group: The methoxy group is generally stable under many reaction conditions. It acts as an electron-donating group, influencing the reactivity of the aromatic ring.
Potential Applications in Research and Development
The structural features of 2-Amino-6-bromo-4-methoxybenzoic acid make it an attractive starting material for the synthesis of complex molecules with potential applications in several areas:
-
Medicinal Chemistry: As a substituted anthranilic acid, this compound is a valuable scaffold for the development of new therapeutic agents.[1] The functional groups allow for the systematic modification of the molecule to optimize its binding to biological targets and its pharmacokinetic properties. It can serve as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[1][15]
-
Materials Science: The rigid aromatic core and the potential for derivatization make this molecule interesting for the synthesis of novel organic materials. For instance, it could be incorporated into polymers or used to create fluorescent dyes and probes. The bromo-substituent allows for its use in the synthesis of conjugated systems with interesting electronic and photophysical properties.
-
Agrochemicals: Substituted benzoic acids are also found in some herbicides and pesticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-6-bromo-4-methoxybenzoic acid is not widely available, safety precautions can be inferred from the data for its analogs.
-
2-Amino-4-methoxybenzoic acid: This compound is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][16]
-
2-Bromo-4-methoxybenzoic acid: This compound is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[][9][17]
-
General Precautions: It is recommended to handle 2-Amino-6-bromo-4-methoxybenzoic acid with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
2-Amino-6-bromo-4-methoxybenzoic acid is a promising, yet underexplored, chemical entity. Its polyfunctional nature provides a versatile platform for the synthesis of a wide array of more complex molecules. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and an exploration of its potential reactivity and applications based on sound chemical principles and data from closely related compounds. As a valuable building block, 2-Amino-6-bromo-4-methoxybenzoic acid warrants further investigation by the scientific community, particularly in the fields of drug discovery and materials science.
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